1,3-Oxazol-4-ylmethyl methanesulfonate
Description
1,3-Oxazol-4-ylmethyl methanesulfonate is a sulfonate ester derivative featuring a 1,3-oxazole heterocyclic ring. The methanesulfonate (mesyl) group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the oxazole ring contributes to π-π interactions and hydrogen-bonding capabilities, influencing biological activity and solubility.
Properties
Molecular Formula |
C5H7NO4S |
|---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
1,3-oxazol-4-ylmethyl methanesulfonate |
InChI |
InChI=1S/C5H7NO4S/c1-11(7,8)10-3-5-2-9-4-6-5/h2,4H,3H2,1H3 |
InChI Key |
ACFRFJHLCAGNJG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=COC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares 1,3-Oxazol-4-ylmethyl methanesulfonate with three analogous compounds: methyl methanesulfonate (MMS) , lead methanesulfonate , and etoposide (a topoisomerase inhibitor with a sulfonate group). Key differences in chemical properties, biological activity, and toxicity are summarized below.
Chemical and Physical Properties
| Property | 1,3-Oxazol-4-ylmethyl Methanesulfonate | Methyl Methanesulfonate (MMS) | Lead Methanesulfonate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~181.2 (estimated) | 110.1 | 449.3 |
| Solubility | Moderate in polar solvents | Highly water-soluble | Water-soluble, corrosive |
| Stability | Hydrolytically sensitive | Stable at RT | Stable under inert conditions |
| Electrophilicity | High (oxazole enhances reactivity) | Moderate | Low (ionic nature) |
The oxazole ring in 1,3-Oxazol-4-ylmethyl methanesulfonate increases its electrophilicity compared to MMS, enabling selective covalent modifications in biological systems. Lead methanesulfonate, an ionic metal salt, exhibits distinct stability and corrosiveness due to its lead center .
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